3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one
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Overview
Description
Preparation Methods
- Several synthetic routes exist for preparing pyrrolopyrazine derivatives:
- One method involves cyclization, ring annulation, cycloaddition, and direct C-H arylation .
- Trofimov’s group developed a transition-metal-free strategy using enones, acyl (bromo)acetylenes, and propargylamine to synthesize pyrrolo[1,2-a]pyrazines .
- Aslanoglu and colleagues reported a method for N-substituted dipyrrolo[1,2-a:2’,1’-c]pyrazine analogs .
- Industrial production methods may vary, but these synthetic routes provide starting points.
Chemical Reactions Analysis
Oxidation: Pyrrolopyrazines can undergo oxidation reactions.
Reduction: Reduction processes are also feasible.
Substitution: Substituent modifications are common.
Reagents and Conditions: Specific reagents depend on the desired functionalization.
Major Products: The exact products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: These compounds serve as building blocks for drug development.
Industry: Their diverse biological activities make them valuable in various industries.
Mechanism of Action
- Despite their biological significance, the precise mechanisms of pyrrolopyrazine derivatives remain unclear. Further research is needed to elucidate their molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include pyrrolopyrazines with different nitrogen atom arrangements.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C14H14N2O/c1-10-7-13-8-12(9-16(13)14(17)15-10)11-5-3-2-4-6-11/h2-6,8-10H,7H2,1H3,(H,15,17) |
InChI Key |
WZCYCDVHLNNWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=CN2C(=O)N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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